N-[1-(2-Fluoro-4,5-dimethoxyphenyl)ethyl]-1-prop-2-ynylpiperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-[1-(2-fluoro-4,5-dimethoxyphenyl)ethyl]-1-prop-2-ynylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25FN2O3/c1-5-8-22-9-6-14(7-10-22)19(23)21-13(2)15-11-17(24-3)18(25-4)12-16(15)20/h1,11-14H,6-10H2,2-4H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBKTVSKAPOEJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1F)OC)OC)NC(=O)C2CCN(CC2)CC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Alfentanil (N-[1-(2-Ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl]-4-(methoxymethyl)-N-phenylpiperidin-4-carboxamide)
- Core Structure : Piperidine carboxamide.
- Key Differences :
- Alfentanil substitutes the piperidine with a tetrazolyl ring and methoxymethyl group, whereas the target compound uses a fluorodimethoxyphenethyl group and propargyl substituent.
- The fluorine in the target compound may increase lipid solubility compared to Alfentanil’s ethyl-tetrazolyl group.
- Pharmacology : Alfentanil is a µ-opioid receptor agonist with 1/4 the potency of fentanyl and rapid onset due to high lipophilicity . The target compound’s fluorodimethoxy groups could modulate opioid receptor affinity, though this remains speculative without experimental data.
Casopitant (NK1 Receptor Antagonist)
- Core Structure : Bipiperidine carboxamide.
- Key Differences: Casopitant includes a trifluoromethylphenyl group and acetylated bipiperidine, contrasting with the target compound’s monocyclic piperidine and propargyl substitution. The propargyl group in the target compound may confer metabolic resistance compared to casopitant’s acetyl group.
- Pharmacology : Casopitant is a high-affinity NK1 receptor antagonist used in depression and nausea studies. The target compound’s aromatic substituents suggest possible CNS activity but with divergent target specificity .
N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide
- Core Structure : Piperidine carboxamide.
- Key Differences :
- This compound uses a benzyl group and phenylpropanamide, whereas the target compound employs a propargyl group and fluorodimethoxyphenethyl chain.
- The propargyl group may reduce susceptibility to oxidative metabolism compared to benzyl substituents.
- Synthesis : Both compounds likely share synthetic routes, such as nucleophilic substitution on piperidine and amide coupling .
Comparative Data Table
Research Findings and Implications
Impact of Fluorine and Methoxy Substituents
- The 2-fluoro-4,5-dimethoxyphenyl group in the target compound likely enhances binding to aromatic-rich pockets in CNS receptors (e.g., opioid or serotonin receptors) through π-π interactions and hydrogen bonding. Fluorine’s electronegativity may also improve metabolic stability by resisting oxidative degradation .
Propargyl Group’s Role
- The prop-2-ynyl substituent could act as a metabolic blocker, extending half-life compared to compounds with alkyl or benzyl groups. Its linear geometry may also reduce steric hindrance, facilitating receptor access .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and what purification challenges are commonly encountered?
- Methodological Answer : Synthesis typically involves multi-step reactions, including alkylation of the piperidine-4-carboxamide core followed by fluorinated aromatic substitution. Key steps include protecting-group strategies for the prop-2-ynyl moiety to prevent side reactions. Purification challenges arise from polar byproducts; reversed-phase HPLC or gradient column chromatography (silica gel, hexane/ethyl acetate) is recommended. Intermediate characterization via -NMR and LC-MS is critical to monitor reaction progress .
Q. How should researchers handle and store this compound to ensure stability and minimize degradation?
- Methodological Answer : Store under inert gas (argon) at -20°C in amber vials to prevent photodegradation. Avoid exposure to moisture due to potential hydrolysis of the carboxamide group. Safety protocols include using nitrile gloves, fume hoods, and particulate-filter respirators to mitigate inhalation risks, as outlined in analogous compound safety sheets .
Q. What spectroscopic techniques are essential for structural confirmation?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while - and -NMR resolve substituent positions. For stereochemical ambiguities, 2D NOESY or ROESY experiments are critical. X-ray crystallography (e.g., SHELX refinement) can resolve absolute configuration, as demonstrated in related fluorinated piperidine derivatives .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodological Answer : Systematically modify the fluorophenyl and prop-2-ynyl groups while assessing changes in receptor binding (e.g., via radioligand displacement assays). Use molecular docking (AutoDock Vina) to predict interactions with target proteins like kinases or GPCRs. Prioritize derivatives with <10 nM IC for in vivo validation .
Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy?
- Methodological Answer : Investigate pharmacokinetic factors: Measure plasma protein binding (equilibrium dialysis), metabolic stability (microsomal assays), and blood-brain barrier penetration (PAMPA). If in vitro activity fails to translate, consider prodrug strategies or nanoparticle encapsulation to enhance bioavailability .
Q. How can hydrogen bonding networks in crystal structures inform co-crystallization studies?
- Methodological Answer : Analyze X-ray diffraction data (e.g., using SHELXL) to identify key hydrogen bonds (e.g., between the carboxamide NH and methoxy O atoms). Graph set analysis (as per Etter’s rules) predicts supramolecular assemblies, aiding co-crystallization with target enzymes for mechanistic studies .
Q. What advanced techniques characterize degradation products under stressed conditions?
- Methodological Answer : Subject the compound to oxidative (HO), acidic (0.1M HCl), and thermal (60°C) stress. Analyze degradation pathways via UPLC-QTOF-MS with in-source fragmentation. Compare fragmentation patterns to synthetic standards to confirm identities of hydrolyzed or oxidized byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
